![molecular formula C13H23N3O2S2 B2626366 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole CAS No. 1171373-92-4](/img/structure/B2626366.png)
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperidine derivatives is complex and varies depending on the specific compound. For example, 2-Piperidin-4-yl-1H-benzimidazole has a molecular weight of 162.23 .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and depend on the specific compound and reaction conditions. For instance, certain 2-piperidin-4-yl-benzimidazoles have been found to inhibit bacterial growth with low micromolar minimal inhibitory concentration (MIC) .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives depend on the specific compound. For instance, 2-Piperidin-4-yl-1H-benzimidazole is classified as a combustible solid .Scientific Research Applications
Synthesis and Spectral Analysis
- Antibacterial Study : Derivatives of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole were synthesized and exhibited moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antimicrobial and Antifungal Action
- Antimicrobial and Antifungal Activity : A study explored the synthesis of derivatives and their activity, showing sensitivity to both Gram-positive and Gram-negative bacteria, and exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Anticancer Potential
- Evaluation as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated as anticancer agents, with certain compounds showing strong anticancer properties (Rehman et al., 2018).
Antibacterial Potentials of Derivatives
- Antibacterial Activities : Some acetamide derivatives bearing 1,3,4-oxadiazole heterocyclic cores showed moderate antibacterial potentials, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition Studies
- Inhibition of Butyrylcholinesterase (BChE) Enzyme : The synthesized derivatives were screened against the BChE enzyme and subjected to molecular docking studies to assess ligand-BChE binding affinity (Khalid et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives are a promising area of research in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)-5-ethyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S2/c1-3-5-10-20(17,18)16-8-6-11(7-9-16)13-15-14-12(4-2)19-13/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUBAOSWIQWLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.